molecular formula C15H19BrFN7O4S B15143422 Ido1-IN-20

Ido1-IN-20

Cat. No.: B15143422
M. Wt: 492.3 g/mol
InChI Key: XJKNBQWZESIJKO-VIFPVBQESA-N
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Description

Ido1-IN-20 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial step in the catabolism of the essential amino acid tryptophan into kynurenine. This pathway plays a significant role in immune regulation, particularly in the suppression of T-cell function and the promotion of immune tolerance in various pathological conditions, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ido1-IN-20 typically involves multi-step organic synthesis. One common approach includes the formation of a triazole ring, which is a key structural component of the compound. The synthesis begins with the preparation of the starting materials, followed by a series of reactions such as cyclization, substitution, and coupling reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ido1-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ido1-IN-20 has a wide range of applications in scientific research:

Mechanism of Action

Ido1-IN-20 exerts its effects by inhibiting the enzymatic activity of IDO1. The compound binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine. This inhibition leads to an increase in tryptophan levels and a decrease in kynurenine levels, thereby reducing the immunosuppressive effects mediated by the kynurenine pathway. The primary molecular targets of this compound are the IDO1 enzyme and the downstream signaling pathways involved in immune regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ido1-IN-20

This compound is unique due to its specific binding affinity and inhibitory potency against IDO1. It has shown promising results in preclinical studies, demonstrating its potential as an effective immunotherapeutic agent. The compound’s ability to modulate the immune response by targeting the IDO1 pathway distinguishes it from other similar inhibitors .

Properties

Molecular Formula

C15H19BrFN7O4S

Molecular Weight

492.3 g/mol

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[[(3S)-1-sulfamoylpiperidin-3-yl]methylamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C15H19BrFN7O4S/c16-11-6-10(3-4-12(11)17)20-15(21-25)13-14(23-28-22-13)19-7-9-2-1-5-24(8-9)29(18,26)27/h3-4,6,9,25H,1-2,5,7-8H2,(H,19,23)(H,20,21)(H2,18,26,27)/t9-/m0/s1

InChI Key

XJKNBQWZESIJKO-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO

Origin of Product

United States

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